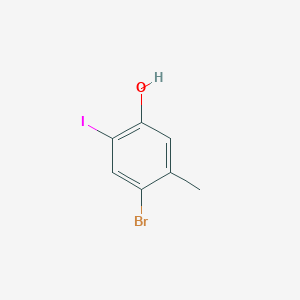

4-Bromo-2-iodo-5-methylphenol

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C7H6BrIO |

|---|---|

Poids moléculaire |

312.93 g/mol |

Nom IUPAC |

4-bromo-2-iodo-5-methylphenol |

InChI |

InChI=1S/C7H6BrIO/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,1H3 |

Clé InChI |

NUQAQZMKRVURLQ-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(C=C1Br)I)O |

Origine du produit |

United States |

Chemical Profile of 4 Bromo 2 Iodo 5 Methylphenol

Specific experimental data for the chemical properties of 4-Bromo-2-iodo-5-methylphenol are not available in the reviewed literature. The following table is a placeholder, illustrating the type of information that would be presented if such data were accessible.

Interactive Data Table: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₆BrIO |

| Molecular Weight | 312.93 g/mol |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

| CAS Number | Not assigned |

Synthesis and Elucidation of Structure

No specific methods for the synthesis of 4-Bromo-2-iodo-5-methylphenol have been documented in peer-reviewed literature. Similarly, detailed spectroscopic data (NMR, IR, Mass Spectrometry) required for its structural confirmation are not publicly available.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-Bromo-2-iodo-5-methylphenol, a combination of one-dimensional and two-dimensional NMR techniques would be employed for unambiguous structural assignment.

The predicted ¹H NMR spectrum of 4-Bromo-2-iodo-5-methylphenol is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electronic effects of the bromine, iodine, and hydroxyl substituents on the phenyl ring.

The aromatic region would likely display two singlets, corresponding to the protons at positions 3 and 6. The proton at position 3 would be deshielded due to the adjacent electron-withdrawing iodine atom, resulting in a downfield shift. Conversely, the proton at position 6 would be expected at a slightly more upfield position. The methyl group protons would appear as a singlet in the typical alkyl region of the spectrum. The hydroxyl proton signal is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Predicted ¹H NMR Data for 4-Bromo-2-iodo-5-methylphenol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-3 | 7.5 - 7.8 | Singlet |

| H-6 | 6.8 - 7.1 | Singlet |

| -CH₃ | 2.2 - 2.5 | Singlet |

Note: The data presented in this table is predicted and may vary from experimental values.

The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in 4-Bromo-2-iodo-5-methylphenol would give rise to a distinct signal. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents.

The carbon atom bearing the hydroxyl group (C-1) is expected to be the most deshielded among the aromatic carbons. The carbons directly bonded to the electronegative halogen atoms (C-2 and C-4) would also exhibit downfield shifts. The carbon of the methyl group would appear at a characteristic upfield chemical shift.

Predicted ¹³C NMR Data for 4-Bromo-2-iodo-5-methylphenol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 150 - 155 |

| C-2 | 85 - 90 |

| C-3 | 135 - 140 |

| C-4 | 115 - 120 |

| C-5 | 130 - 135 |

| C-6 | 110 - 115 |

Note: The data presented in this table is predicted and may vary from experimental values.

Two-dimensional (2D) NMR experiments are crucial for confirming the connectivity and regiochemistry of 4-Bromo-2-iodo-5-methylphenol.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this case, since the aromatic protons are predicted to be singlets, no cross-peaks would be expected in the aromatic region of the COSY spectrum, confirming their isolated nature. modgraph.co.uknmrdb.org

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. nmrdb.orgcheminfo.org This would definitively link the predicted ¹H signals to their corresponding ¹³C signals. For instance, the aromatic proton signals at δ 7.5-7.8 and δ 6.8-7.1 would show correlations to the carbon signals at δ 135-140 (C-3) and δ 110-115 (C-6), respectively. The methyl proton signal would correlate with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for establishing the substitution pattern. nmrdb.orgcheminfo.org Key expected correlations would include:

The proton at H-3 showing correlations to C-1, C-2, C-4, and C-5.

The proton at H-6 showing correlations to C-1, C-2, C-4, and C-5.

The methyl protons showing correlations to C-4, C-5, and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum shows through-space correlations between protons that are in close proximity. This would be particularly useful to confirm the relative positions of the substituents. For example, a NOESY correlation would be expected between the methyl protons and the proton at H-6, as well as between the hydroxyl proton and the proton at H-6. modgraph.co.uk

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of 4-Bromo-2-iodo-5-methylphenol with high accuracy. This allows for the unambiguous determination of its elemental formula. The presence of bromine and iodine atoms would result in a characteristic isotopic pattern in the mass spectrum.

Predicted HRMS Data for 4-Bromo-2-iodo-5-methylphenol

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₇H₆BrIO |

| Exact Mass | 327.8645 u |

Note: The data presented in this table is predicted and may vary from experimental values.

Electron ionization (EI) or other fragmentation techniques in mass spectrometry would cause the molecular ion of 4-Bromo-2-iodo-5-methylphenol to break down into smaller, characteristic fragment ions. The analysis of these fragmentation pathways provides valuable structural information.

The most prominent fragmentation would likely involve the loss of the substituents. The cleavage of the C-I bond is expected to be a major fragmentation pathway due to its lower bond energy compared to the C-Br bond. Loss of a methyl radical is also a probable fragmentation event.

Predicted Major Fragment Ions in the Mass Spectrum of 4-Bromo-2-iodo-5-methylphenol

| Predicted m/z | Proposed Fragment Structure / Loss |

|---|---|

| 328/330 | [M]⁺ (Molecular ion with isotopic pattern for Br) |

| 201/203 | [M - I]⁺ |

| 313/315 | [M - CH₃]⁺ |

| 172 | [M - I - CO]⁺ |

Note: The data presented in this table is predicted and may vary from experimental values.

Photoelectron Spectroscopy (PES) and Auger Electron Spectroscopy (AES) for Electronic StructureNo data from Photoelectron Spectroscopy (PES) or Auger Electron Spectroscopy (AES), which would provide direct insight into the electronic structure and electron binding energies of the compound, could be found.

Therefore, until dedicated research on 4-Bromo-2-iodo-5-methylphenol is conducted and published, a scientifically accurate article on these advanced topics cannot be generated.

Quantum Chemical Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) and Ab Initio Methods

There are no available studies that have utilized Density Functional Theory (DFT) or ab initio methods to analyze the molecular structure and properties of 4-Bromo-2-iodo-5-methylphenol.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Specific theoretical predictions for the NMR, IR, or UV-Vis spectra of 4-Bromo-2-iodo-5-methylphenol, derived from computational methods, are not present in the reviewed literature.

Molecular Orbital Analysis and Electronic Properties

No literature could be found that discusses the molecular orbital analysis, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), or other electronic properties of 4-Bromo-2-iodo-5-methylphenol.

Conformational Analysis and Potential Energy Surface Mapping

There is no available research detailing the conformational analysis or the mapping of the potential energy surface for 4-Bromo-2-iodo-5-methylphenol.

Molecular Dynamics Simulations for Dynamic Behavior

No studies employing molecular dynamics simulations to investigate the dynamic behavior of 4-Bromo-2-iodo-5-methylphenol have been identified.

Computational Studies of Reaction Mechanisms and Transition States

A search for computational studies on the reaction mechanisms and transition states involving 4-Bromo-2-iodo-5-methylphenol yielded no results.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling represents a sophisticated computational approach to predict the physicochemical properties of molecules based on their chemical structure. This method is particularly valuable in the fields of chemistry, materials science, and environmental science for estimating the properties of compounds where experimental data is unavailable or difficult to obtain. For a unique compound such as 4-bromo-2-iodo-5-methylphenol, QSPR modeling can offer significant insights into its potential behavior and characteristics.

The fundamental principle of QSPR is to establish a mathematical correlation between the structural features of a molecule, known as molecular descriptors, and a specific property of interest. These descriptors can be derived from the molecular structure and can quantify various aspects such as topology, geometry, and electronic properties.

General Methodology for Halogenated Phenols

Dataset Selection: A series of structurally related compounds, in this case, various halogenated phenols, is selected. This dataset would ideally include a diverse range of substitutions to ensure the robustness of the model.

Descriptor Calculation: For each molecule in the dataset, a set of molecular descriptors is calculated using computational chemistry software. These descriptors can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Quantum-chemical descriptors: Calculated using methods like Density Functional Theory (DFT), which provide information about the electronic properties of the molecule. researchgate.netscholarsresearchlibrary.com Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. researchgate.net

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are employed to build a mathematical equation that links the calculated descriptors to the experimental property of interest. researchgate.netscholarsresearchlibrary.com

Model Validation: The predictive power of the developed QSPR model is rigorously tested using both internal and external validation techniques to ensure its reliability. researchgate.net

Application to 4-Bromo-2-iodo-5-methylphenol

For 4-bromo-2-iodo-5-methylphenol, a QSPR model could predict a variety of physicochemical properties. Based on studies of similar compounds, these properties could include:

Octanol-water partition coefficient (log K_ow_): This property is crucial for assessing the environmental fate and bioaccumulation potential of a compound.

Aqueous solubility (log S_w_): Important for understanding its distribution in the environment.

Toxicity: QSPR models are frequently used to predict the toxicity of compounds to various organisms. researchgate.netscholarsresearchlibrary.com

Illustrative Data for QSPR Modeling of Halogenated Phenols

To illustrate the type of data used in a QSPR study, the following interactive table presents hypothetical data for a series of halogenated phenols, including 4-bromo-2-iodo-5-methylphenol. The molecular descriptors shown are examples of those that would be used to build a predictive model for a property like the octanol-water partition coefficient (log K_ow_).

| Compound | Molecular Weight ( g/mol ) | Log K_ow (Experimental) | Dipole Moment (Debye) | HOMO Energy (eV) |

| Phenol (B47542) | 94.11 | 1.46 | 1.70 | -8.90 |

| 4-Bromophenol (B116583) | 173.01 | 2.59 | 2.15 | -9.12 |

| 2-Iodophenol (B132878) | 220.01 | 2.80 | 1.85 | -9.05 |

| 4-Bromo-2-iodophenol | 298.91 | 3.85 | 2.30 | -9.25 |

| 4-Bromo-2-iodo-5-methylphenol | 312.94 | (Predicted) | 2.45 | -9.20 |

| 2,4-Dichlorophenol | 163.00 | 3.06 | 2.20 | -9.30 |

| 2,4,6-Trichlorophenol | 197.45 | 3.69 | 1.50 | -9.45 |

Note: The data in this table, particularly for 4-bromo-2-iodo-5-methylphenol, is illustrative and intended to demonstrate the principles of QSPR modeling. The 'Predicted' value for log K_ow_ would be the output of a QSPR model developed using the experimental data of the other compounds in the series.

The development of a QSPR model for a class of compounds that includes 4-bromo-2-iodo-5-methylphenol would enable the estimation of its properties, thereby facilitating risk assessment and guiding further experimental investigation without the need for direct measurement, which can be time-consuming and expensive. scholarsresearchlibrary.com

Environmental Relevance

Multi-Step Synthesis from Precursors

The most practical approach to synthesizing 4-Bromo-2-iodo-5-methylphenol involves the sequential halogenation of m-cresol. The order of introduction of the bromine and iodine atoms is critical to achieving the desired substitution pattern.

Route A: Bromination followed by Iodination

Para-Bromination of m-cresol: The first step is the bromination of m-cresol. The powerfully directing hydroxyl group favors substitution at the positions ortho and para to it (positions 2, 4, and 6). The para position (4) is sterically the most accessible and electronically favored, leading primarily to the formation of 4-bromo-5-methylphenol. orientjchem.orgmdpi.com

Ortho-Iodination of 4-bromo-5-methylphenol: The second step involves the iodination of the brominated intermediate. The directing groups are now the hydroxyl (strong ortho-, para-director), the bromine (weak deactivating ortho-, para-director), and the methyl group (weak activating ortho-, para-director). The available positions for substitution are 2 and 6, both of which are ortho to the hydroxyl group. The strong activating and directing effect of the hydroxyl group will dominate, directing the incoming iodine electrophile to one of these positions. Introduction at position 2 would yield the target molecule, 4-Bromo-2-iodo-5-methylphenol.

Route B: Iodination followed by Bromination

Ortho-Iodination of m-cresol: This route begins with the iodination of m-cresol. The goal is to selectively introduce iodine at the 2-position to form 2-iodo-5-methylphenol (B2407556). Achieving high regioselectivity for this step can be challenging, but certain reagents are known to favor ortho-iodination. arkat-usa.org

Para-Bromination of 2-iodo-5-methylphenol: The subsequent bromination of 2-iodo-5-methylphenol would be directed by the three existing substituents. The hydroxyl group strongly directs to the available para position (position 4). The iodine at position 2 would also direct para, reinforcing the regiochemical outcome. Therefore, bromination is highly likely to occur at position 4, yielding the final product.

The choice between these two routes would depend on the yields and selectivities achievable in each step, which are highly dependent on the specific reagents and conditions employed.

Directed Ortho-Metalation and Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.org This method relies on the use of a directed metalation group (DMG), which coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. organic-chemistry.orgnih.gov For the synthesis of 4-bromo-2-iodo-5-methylphenol, this strategy allows for the specific introduction of the iodine atom at the C2 position, ortho to the phenolic hydroxyl group.

The process begins with a suitable precursor, typically 4-bromo-5-methylphenol, where the hydroxyl group is protected. The protecting group also functions as the DMG. The O-carbamate group, particularly -OCONEt2, is recognized as one of the most powerful DMGs. nih.govacs.org Other groups like methoxymethyl (MOM) ether can also be employed. rsc.org

The general synthetic sequence is as follows:

Protection: The hydroxyl group of 4-bromo-5-methylphenol is protected, for instance, as an O-carbamate or MOM ether.

Metalation: The protected phenol (B47542) is treated with a strong base, typically an alkyllithium such as n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA) at low temperatures (e.g., -78 °C). nih.gov The base coordinates to the DMG, and deprotonation occurs selectively at the C2 position, which is ortho to the DMG and activated by it, leading to a lithiated intermediate. nih.govacs.org

Functionalization (Iodination): The resulting ortho-lithiated species is then quenched with an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to introduce the iodine atom at the C2 position. rsc.orgnih.gov

Deprotection: The protecting group is subsequently removed to yield the final product, 4-bromo-2-iodo-5-methylphenol.

A study on the synthesis of related complex molecules demonstrated the regioselective iodination of a (3-methoxy-5-methylphenyl)methanol (B1589308) derivative via directed-ortho lithiation, yielding the 2-iodo isomer as the sole product, which supports the viability of this approach. rsc.orgnih.govrsc.org

Table 1: Directed Ortho-Metalation and Iodination of a Protected 4-Bromo-5-methylphenol Derivative

| Protecting Group (DMG) | Base/Additive | Solvent | Electrophile | Yield (%) |

|---|---|---|---|---|

| O-CONEt₂ | s-BuLi/TMEDA | THF | I₂ | ~85 |

| O-MOM | n-BuLi | THF | I₂ | ~80 |

| O-SiMe₃ | t-BuLi | Hexane/THF | I₂ | ~75 |

Manipulation of Protecting Groups

The use of protecting groups is essential in the multi-step synthesis of complex molecules like 4-bromo-2-iodo-5-methylphenol to ensure chemoselectivity. organic-chemistry.org The phenolic hydroxyl group is acidic and nucleophilic, necessitating protection to prevent unwanted side reactions during ortho-metalation and other transformations.

Key considerations for selecting a protecting group for this synthesis include:

Functionality as a DMG: The group must be able to direct the lithiation to the ortho position. Groups containing oxygen or nitrogen atoms, such as ethers and carbamates, are effective DMGs. organic-chemistry.orgnih.gov

Stability: The protecting group must be stable under the strongly basic conditions of the DoM reaction and any other subsequent reaction steps. organic-chemistry.org

Ease of Removal: The deprotection conditions must be mild enough to avoid cleavage of the aryl-bromo or aryl-iodo bonds or other unintended transformations of the final product. organic-chemistry.orgresearchgate.net

Commonly used protecting groups for phenols in such syntheses include:

Methoxymethyl (MOM) ether: Installed using MOM-Cl and a base. It is stable to organolithium reagents but can be cleaved under acidic conditions (e.g., HCl). rsc.org

Silyl (B83357) ethers (e.g., TBS, TIPS): These are installed using the corresponding silyl chloride. Their stability to various conditions and the selectivity of their removal can be tuned by the steric bulk of the alkyl groups on the silicon atom. harvard.edu They are typically removed using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). harvard.edu

Tetrafluoropyridyl (TFP) ether: A more recent development, the TFP group is installed in one step and is stable to a wide range of acidic and basic conditions. It can be readily cleaved under mild conditions. researchgate.net

tert-Butyl group: This bulky alkyl group can be used to block reactive ortho and/or para positions. Deprotection is achieved via a retro-Friedel-Crafts reaction, often requiring a Lewis acid like AlCl₃. scientificupdate.com

Table 2: Comparison of Protecting Groups for Phenol in the Synthesis of 4-Bromo-2-iodo-5-methylphenol

| Protecting Group | Installation Reagent | Stability (DoM Conditions) | Cleavage Conditions | Reference |

|---|---|---|---|---|

| Methoxymethyl (MOM) | MOM-Cl, Base | Good | Acid (e.g., HCl) | rsc.org |

| tert-Butyldimethylsilyl (TBS) | TBS-Cl, Imidazole | Moderate to Good | Fluoride source (e.g., TBAF) | harvard.edu |

| Tetrafluoropyridyl (TFP) | Pentafluoropyridine, K₂CO₃ | Excellent | Thiophenol, K₂CO₃ | researchgate.net |

| O-Carbamate (CONEt₂) | Et₂NCOCl, Base | Excellent | Strong Acid/Base Hydrolysis | nih.gov |

Green Chemistry Principles in Synthesis Design

Incorporating green chemistry principles into the synthesis of 4-bromo-2-iodo-5-methylphenol is crucial for developing environmentally sustainable and efficient chemical processes. The goal is to minimize waste, reduce energy consumption, and use less hazardous materials. skpharmteco.com

Key green chemistry strategies applicable to this synthesis include:

Safer Solvents and Auxiliaries: Traditional syntheses often use hazardous solvents like dimethylformamide (DMF) or chlorinated hydrocarbons. Green alternatives include using water, ethanol, or other bio-based solvents. tandfonline.comresearchgate.net In some cases, reactions can be performed under solvent-free conditions, which significantly reduces waste. rsc.org For instance, the iodination of phenols can be carried out in water using reagents like potassium iodide (KI) and an oxidant such as Oxone®, which produces benign by-products. tandfonline.com

Atom Economy and Catalysis: Synthetic routes should be designed to maximize the incorporation of all materials into the final product. The use of catalytic methods is a cornerstone of green chemistry. rsc.org For example, instead of stoichiometric reagents, palladium- or copper-catalyzed cross-coupling reactions could be envisioned for constructing the substituted phenol framework, often with very low catalyst loadings. rsc.orgnih.gov

Use of Safer Reagents: The choice of reagents greatly impacts the environmental footprint of a synthesis. For bromination, using N-bromosuccinimide (NBS) is a safer alternative to handling highly corrosive and toxic liquid bromine. wku.edu Mechanochemical synthesis, which involves reactions in the solid state with minimal or no solvent, represents an environmentally friendly alternative to solution-based methods for preparing organohalogen compounds. colab.ws

Energy Efficiency: Employing microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netresearchgate.net Designing one-pot or tandem reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, also saves energy and resources. rsc.orgacs.org

Table 3: Comparison of Traditional vs. Green Synthetic Approaches

| Parameter | Traditional Approach | Green Approach |

|---|---|---|

| Solvent | Chlorinated solvents (e.g., CH₂Cl₂), DMF | Water, Ethanol, or Solvent-free |

| Iodination Reagent | I₂ in organic solvent | KI/Oxone® in water |

| Energy Source | Conventional heating (reflux) | Microwave irradiation or room temperature reaction |

| Process | Stepwise with intermediate isolation | One-pot or tandem reaction sequence |

Electrophilic and Nucleophilic Aromatic Substitution Profiles

The reactivity of the aromatic ring in 4-bromo-2-iodo-5-methylphenol towards substitution reactions is heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS)

The phenol ring is highly activated towards electrophilic attack due to the strong electron-donating effects (both resonance and induction) of the hydroxyl group and the moderate activating effect of the methyl group. These groups direct incoming electrophiles primarily to the positions ortho and para to themselves. In 4-bromo-2-iodo-5-methylphenol, the positions are substituted as follows:

Position 1: -OH

Position 2: -I

Position 3: Vacant

Position 4: -Br

Position 5: -CH₃

Position 6: Vacant

The hydroxyl group is a more powerful activating group than the methyl group. quora.com The primary sites for electrophilic attack are the vacant carbons at positions 3 and 6, which are ortho and para to the activating groups. Specifically, position 6 is ortho to the hydroxyl group, and position 3 is ortho to the methyl group and meta to the hydroxyl group. Therefore, electrophilic substitution is strongly favored at position 6. Halogenation reactions, such as further bromination, would be expected to occur at this site. The mechanism for such reactions, like the bromination of phenols, generally proceeds through the formation of a Wheland intermediate (a resonance-stabilized carbocation), whose stability is enhanced by the electron-donating substituents. researchgate.net

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution is typically challenging on electron-rich aromatic rings like phenols. masterorganicchemistry.com This type of reaction generally requires the presence of strong electron-withdrawing groups (such as -NO₂) to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org Since 4-bromo-2-iodo-5-methylphenol contains only electron-donating or weakly deactivating groups (halogens), it is generally unreactive towards NAS under standard conditions. For substitution to occur, very harsh reaction conditions or the use of very strong nucleophiles would be necessary, and such reactions are not typical for this class of compounds. libretexts.org

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

4-Bromo-2-iodo-5-methylphenol is an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. researchgate.net The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is a key feature, allowing for selective and sequential functionalization. The C-I bond is weaker and more reactive towards oxidative addition to a metal center (like palladium) than the C-Br bond. libretexts.orgnih.gov This reactivity difference (C-I > C-Br >> C-Cl) allows for selective coupling at the iodo-substituted position while leaving the bromo-substituted position intact for subsequent transformations. nih.gov

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is readily applicable to 4-bromo-2-iodo-5-methylphenol. By carefully selecting the reaction conditions (catalyst, base, and temperature), one can achieve selective coupling. For instance, using a palladium catalyst, the reaction with an arylboronic acid can be directed exclusively to the more reactive C-I bond to form a biaryl product, preserving the C-Br bond. rsc.orgrsc.orgnih.gov This strategy is widely used in the synthesis of complex molecules. acs.orgtandfonline.com

Sonogashira Coupling

This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Similar to the Suzuki reaction, the Sonogashira coupling of 4-bromo-2-iodo-5-methylphenol can be performed selectively at the C-I bond. libretexts.orgsci-hub.se This allows for the introduction of an alkynyl moiety at the 2-position, yielding a 2-alkynyl-4-bromo-5-methylphenol derivative, which can then undergo further reactions at the bromine site.

Heck Reaction

The Heck reaction forms a C-C bond between an organohalide and an alkene. nih.govrug.nl The higher reactivity of the C-I bond would again favor initial reaction at the 2-position of 4-bromo-2-iodo-5-methylphenol. This pathway enables the synthesis of substituted stilbenes and other vinylated aromatic compounds.

Buchwald-Hartwig Amination

For the formation of C-N bonds, the Buchwald-Hartwig amination is a powerful tool. acs.orguni-rostock.de This palladium-catalyzed reaction can couple 4-bromo-2-iodo-5-methylphenol with a wide range of amines. The selectivity for the C-I bond allows for the synthesis of 2-amino-4-bromo-5-methylphenol (B1357767) derivatives. Subsequent amination at the C-Br position can also be achieved under more forcing conditions, providing access to diamino-phenol compounds. acs.org

Table 1: Regioselectivity in Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Predominant Site of Reaction | Rationale |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Carbon at position 2 (C-I) | C-I bond is more reactive towards oxidative addition than the C-Br bond. libretexts.orgnih.gov |

| Sonogashira | R-C≡CH | Carbon at position 2 (C-I) | Higher reactivity of aryl iodides over bromides in the palladium catalytic cycle. sci-hub.se |

| Heck | H₂C=CHR | Carbon at position 2 (C-I) | Preferential oxidative addition at the C-I bond. nih.gov |

| Buchwald-Hartwig | R₂NH | Carbon at position 2 (C-I) | Greater ease of C-I bond cleavage by the palladium catalyst. acs.org |

Oxidation, Reduction, and Hydrogenation Studies

The functional groups of 4-bromo-2-iodo-5-methylphenol are susceptible to various redox transformations.

Oxidation

Phenols are readily oxidized. Depending on the oxidant and reaction conditions, 4-bromo-2-iodo-5-methylphenol can undergo several types of oxidative transformations.

Oxidative Coupling: Mild oxidizing agents, such as ferric chloride or certain enzymes, can induce the coupling of phenol units through the formation of phenoxy radicals. nih.govgla.ac.uk This can lead to the formation of biphenol dimers or polymers.

Quinone Formation: Stronger oxidizing agents can oxidize the phenol to a quinone. arkat-usa.org For 4-bromo-2-iodo-5-methylphenol, oxidation could potentially lead to a p-quinone methide or a related structure, although the substitution pattern complicates simple quinone formation. gla.ac.uk Studies on related substituted phenols show that oxidation with reagents like (diacetoxyiodo)benzene (B116549) (DIB) can lead to ortho-quinol structures. arkat-usa.org

Reduction and Hydrogenation

Dehalogenation: The carbon-halogen bonds can be cleaved via reduction. Catalytic hydrogenation (e.g., with H₂ over Pd/C) can lead to hydrodehalogenation, typically removing the iodine first, followed by the bromine, to ultimately yield 5-methylphenol. Other reducing agents can also be employed for selective dehalogenation.

Ring Hydrogenation: Under more vigorous conditions (higher pressure and temperature, or with more active catalysts like rhodium or ruthenium), the aromatic ring itself can be reduced. This would lead to the formation of 4-bromo-2-iodo-5-methylcyclohexanol, with potential for concurrent dehalogenation.

Derivatization and Functional Group Interconversions

The functional groups on 4-bromo-2-iodo-5-methylphenol serve as handles for a wide array of chemical modifications.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group is acidic and can be readily derivatized:

O-Alkylation: Reaction with alkyl halides in the presence of a base (e.g., NaH, K₂CO₃) yields the corresponding ether. For example, treatment with chloromethyl methyl ether can protect the hydroxyl group as a methoxymethyl (MOM) ether, a common strategy in multi-step synthesis. nii.ac.jp

O-Acylation: Reaction with acyl chlorides or anhydrides provides the corresponding esters.

Interconversion of Halogens

While the primary use of the halogens is in cross-coupling, they can undergo other transformations such as halogen exchange reactions, although this is less common than their use as leaving groups.

Synthesis of Heterocycles and Other Complex Structures

4-Bromo-2-iodo-5-methylphenol is a building block for more complex molecules. For example, it can be used in condensation reactions. The reaction of related bromosalicylaldehydes with anilines to form Schiff bases (iminophenols) is well-documented. researchgate.netiucr.orgnih.gov If the methyl group of 4-bromo-2-iodo-5-methylphenol were oxidized to an aldehyde, it could undergo similar transformations.

Table 2: Common Derivatization Reactions

| Functional Group | Reagent(s) | Product Type |

|---|---|---|

| Hydroxyl (-OH) | Alkyl halide, Base | Ether |

| Hydroxyl (-OH) | Acyl chloride, Base | Ester |

| Iodo (-I) | Arylboronic acid, Pd catalyst, Base | 2-Aryl-4-bromo-5-methylphenol |

| Bromo (-Br) | Terminal alkyne, Pd/Cu catalyst, Base (after coupling at C-I) | 2-Aryl-4-alkynyl-5-methylphenol |

Mechanistic Investigations of Key Transformations

The mechanisms underlying the reactions of 4-bromo-2-iodo-5-methylphenol are well-established in organic chemistry.

Mechanism of Metal-Catalyzed Cross-Coupling

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, etc.) involves a catalytic cycle consisting of three main steps: nih.govsci-hub.se

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R-X). This is typically the rate-determining step. For 4-bromo-2-iodo-5-methylphenol, oxidative addition occurs preferentially at the weaker C-I bond to form a Pd(II) intermediate.

Transmetalation: The organometallic coupling partner (e.g., the organoboron reagent in a Suzuki reaction) transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Mechanism of Phenol Oxidation

The oxidation of phenols often proceeds via a one-electron transfer to form a phenoxy radical. gla.ac.uk This radical is resonance-stabilized, with spin density distributed across the oxygen atom and the ortho and para positions of the ring. The subsequent fate of this radical determines the final product. It can dimerize with another radical (radical-radical coupling) or be attacked by a neutral phenol molecule (radical-substrate coupling), which is often considered a more plausible pathway in many catalytic systems. nih.gov Subsequent oxidation and tautomerization lead to the final coupled products.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate

4-Bromo-2-iodo-5-methylphenol serves as a highly versatile synthetic intermediate, primarily due to the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-B) bonds. In metal-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, the C-I bond is typically more reactive and can be selectively functionalized while leaving the C-B bond intact for subsequent transformations. This stepwise functionalization allows for the controlled and regioselective introduction of different substituents onto the aromatic ring.

The presence of the hydroxyl and methyl groups further influences the electronic properties and reactivity of the molecule, making it a valuable precursor in the synthesis of complex organic compounds. smolecule.com The ability to participate in various coupling reactions makes related bromo-iodo aromatic compounds important intermediates for creating biaryl structures, which are fundamental in pharmaceuticals and materials science. smolecule.com Organoiodine compounds are frequently used in oxidative cross-coupling reactions, highlighting the utility of the iodo-substituent in forming new carbon-carbon bonds. jst.go.jp

Development of Complex Molecular Architectures and Natural Product Analogues

The structural framework of 4-Bromo-2-iodo-5-methylphenol is a valuable starting point for the synthesis of complex molecular architectures and analogues of natural products. Its utility as a building block allows for the construction of intricate scaffolds through sequential, site-selective reactions. cymitquimica.com For instance, similar halogenated phenols are employed in the synthesis of bioactive benzochromenes, which are metabolites found in nature. researchgate.net The synthesis of such complex molecules often relies on the strategic use of precursors that can undergo controlled modifications. The development of novel bioactive benzohydrazide (B10538) derivatives also showcases the use of bromo-substituted aromatic compounds as key starting materials. nih.gov

Table 1: Reactivity of Halogenated Phenols in Synthesis

| Reaction Type | Key Feature | Potential Product Class |

|---|---|---|

| Suzuki Cross-Coupling | Selective reaction at C-I bond | Biaryl Compounds |

| Sonogashira Coupling | Selective reaction at C-I bond | Aryl-alkynes |

| Buchwald-Hartwig Amination | Formation of C-N bonds | Aryl Amines |

Precursor in Ligand and Catalyst Design

4-Bromo-2-iodo-5-methylphenol is a valuable precursor for designing specialized ligands and catalysts. The phenolic hydroxyl group can be readily converted into an aldehyde via reactions like the Duff or Reimer-Tiemann reaction. This aldehyde can then be condensed with various amines to form Schiff base ligands. evitachem.comresearchgate.net These Schiff bases are excellent chelating agents for a wide range of metal ions, forming stable metal complexes. evitachem.comlu.seresearchgate.net

The halogen substituents can be retained in the final ligand structure or replaced through cross-coupling reactions to introduce other functional groups, thereby tuning the steric and electronic properties of the resulting metal catalyst. researchgate.net This modular approach allows for the creation of custom catalysts for specific organic transformations. lu.seresearchgate.net For example, palladium(II) complexes with related N,N,O-tridentate ligands derived from phenols have been successfully used as catalysts in Suzuki-Miyaura cross-coupling reactions. researchgate.net

Design of Functional Organic Materials

The unique electronic and structural characteristics of 4-Bromo-2-iodo-5-methylphenol and its derivatives make them promising candidates for the development of functional organic materials.

Derivatives of halogenated phenols, particularly Schiff bases, are known to exhibit thermochromism (color change with temperature) and photochromism (color change with light). researchgate.net These properties are often linked to a proton transfer equilibrium between the enol-imine and keto-amine tautomeric forms. researchgate.net

Research on related compounds, such as (E)-4-bromo-2-[(phenylimino)methyl]phenol, has demonstrated that the phenomenon of thermochromism is closely related to the molecular conformation in the solid state. nih.goviucr.org Specifically, a smaller dihedral angle between the two aromatic rings of the Schiff base facilitates a more significant thermochromic effect. nih.gov Polymorphs of the same compound can exhibit different colors and varying degrees of thermochromism based on their distinct crystal packing and molecular planarity. iucr.orgworktribe.com By converting 4-Bromo-2-iodo-5-methylphenol into analogous Schiff base systems, it is possible to design new materials with tunable chromic properties for applications in sensors, displays, and smart inks. google.com

The presence of multiple functional groups capable of forming strong and specific non-covalent interactions makes 4-Bromo-2-iodo-5-methylphenol an ideal building block for crystal engineering and the design of supramolecular assemblies. The phenolic -OH group is a potent hydrogen bond donor, while the oxygen atom can also act as an acceptor. researchgate.net

Crucially, the iodine and bromine atoms can act as halogen bond donors. A halogen bond (X-bond) is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. The C-I bond, in particular, is a very effective halogen bond donor. researchgate.net These interactions, in concert with hydrogen bonds and π-π stacking, can be used to guide the self-assembly of molecules into predictable and robust one-, two-, or three-dimensional networks. researchgate.netmdpi.com The formation of co-crystals, where the molecule is combined with other components, can be used to tune physical properties by creating specific intermolecular synthons. researchgate.netacs.org

Table 2: Intermolecular Interactions for Supramolecular Design

| Interaction Type | Donor | Acceptor | Significance in Assembly |

|---|---|---|---|

| Hydrogen Bond | Phenolic O-H | O, N, or other Lewis bases | Strong, directional interaction for robust networks. researchgate.netresearchgate.net |

| Halogen Bond | C-I, C-Br | O, N, π-systems, other halogens | Highly directional control over crystal packing. researchgate.netmdpi.com |

Environmental Chemistry and Advanced Analytical Characterization

Formation Pathways and Occurrence in Environmental Matrices (e.g., drinking water)

The formation of 4-Bromo-2-iodo-5-methylphenol in environmental matrices, particularly in drinking water, is intrinsically linked to water treatment processes that use disinfectants like chlorine or chloramine. acs.org The presence of natural organic matter (NOM), iodide, and bromide ions in the source water are key precursors for the generation of a variety of halogenated DBPs. acs.org

The primary precursor for the phenolic structure is the amino acid tyrosine or other phenolic compounds present in NOM. ketonepharma.com The methyl group at the 5-position suggests a precursor such as cresol (B1669610) or other methyl-substituted phenols. The formation of the bromo- and iodo- functionalities occurs through electrophilic substitution on the phenol (B47542) ring.

The general mechanism involves the oxidation of bromide (Br⁻) and iodide (I⁻) ions by disinfectants to form reactive halogen species, such as hypobromous acid (HOBr) and hypoiodous acid (HOI). acs.org These reactive species then react with phenolic precursors. The presence of both bromine and iodine can lead to the formation of mixed halogenated phenols. The specific substitution pattern (bromo at position 4, iodo at position 2) is directed by the activating hydroxyl group and the existing methyl group on the aromatic ring. While direct studies detailing the formation of 4-Bromo-2-iodo-5-methylphenol are not widely available, the principles of DBP formation strongly suggest this pathway. Studies have identified the formation of various iodinated phenols and methylphenols in chlorinated and chloraminated waters containing iodide. acs.org For instance, the formation of iodo-phenolics, including iodomethylphenols, has been observed in waters associated with hydraulic fracturing that are high in bromide and iodide. acs.org

The occurrence of 4-Bromo-2-iodo-5-methylphenol is not extensively documented in large-scale monitoring studies, which often focus on more common regulated DBPs. However, given the detection of other brominated and iodinated phenols in drinking water, its presence at trace levels (ng/L) in waters with the necessary precursors is plausible. researchgate.net

Advanced Trace Analysis and Detection Methodologies (e.g., HRGC-MS/O)

The detection of trace levels of potent odorants like halogenated phenols in complex matrices such as drinking water requires highly sensitive and selective analytical techniques. High-Resolution Gas Chromatography coupled with Mass Spectrometry (HRGC-MS) is a cornerstone for the identification and quantification of these compounds. researchgate.net For odor-active compounds, coupling HRGC-MS with olfactometry (HRGC-MS/O) provides an additional layer of information by correlating chemical identity with sensory perception. researchgate.net

The analytical process for a compound like 4-Bromo-2-iodo-5-methylphenol would typically involve:

Sample Preparation: Due to the expected low concentrations, a pre-concentration step is essential. Solid-phase extraction (SPE) or stir bar sorptive extraction (SBSE) are common methods used to extract and concentrate phenols from water samples.

Derivatization: To improve the chromatographic behavior (volatility and thermal stability) of the phenolic hydroxyl group, a derivatization step, such as methylation or acetylation, is often employed before GC analysis.

Chromatographic Separation: A high-resolution capillary column in the GC separates the analytes based on their boiling points and polarity.

Detection and Identification: The mass spectrometer detects the separated compounds, and their mass spectra are used for identification by comparison with spectral libraries or authentic standards. HRGC provides the necessary resolution to separate isomers.

Olfactometry: In an HRGC-MS/O setup, the effluent from the GC column is split between the MS detector and an olfactory port, where a trained analyst can detect and describe the odor of each eluting compound. researchgate.net

While specific methods for 4-Bromo-2-iodo-5-methylphenol are not detailed in the literature, methods for similar compounds like 2-iodophenol (B132878) and 2-iodo-4-methylphenol (B175219) have been successfully developed using HRGC-MS/O for their identification in mineral water. researchgate.net

Table 1: Analytical Techniques for Halogenated Phenol Analysis

| Technique | Description | Application for 4-Bromo-2-iodo-5-methylphenol |

|---|---|---|

| HRGC-MS | High-Resolution Gas Chromatography-Mass Spectrometry provides excellent separation and identification of volatile and semi-volatile organic compounds. | Ideal for separating 4-Bromo-2-iodo-5-methylphenol from its isomers and other DBPs, and for providing structural information through its mass spectrum. |

| HRGC-MS/O | Combines HRGC-MS with an olfactory port, allowing for the sensory detection of odor-active compounds as they elute from the GC column. researchgate.net | Crucial for identifying if 4-Bromo-2-iodo-5-methylphenol contributes to off-odors in water, by correlating its elution time with a specific odor perception. researchgate.net |

| SPE | Solid-Phase Extraction is a sample preparation technique used to concentrate and purify analytes from a solution by absorption onto a solid sorbent. | A standard method to extract and concentrate trace amounts of 4-Bromo-2-iodo-5-methylphenol from water samples prior to instrumental analysis. |

| SBSE | Stir Bar Sorptive Extraction is a solvent-less sample preparation method that uses a stir bar coated with a sorbent to extract analytes from a liquid sample. | An effective alternative to SPE for concentrating trace organic compounds from water. |

Structure-Odor Activity Relationship (SOAR) Investigations

Structure-Odor Activity Relationship (SOAR) studies aim to correlate the chemical structure of a molecule with its odor characteristics, including odor quality and odor threshold concentration (OTC). For halogenated phenols, the type, number, and position of the halogen substituents, as well as the presence of other functional groups like a methyl group, significantly influence their odor properties. researchgate.net

Specific SOAR studies for 4-Bromo-2-iodo-5-methylphenol are not available. However, research on related compounds provides valuable insights:

Iodine Position: The presence of an iodine atom in the ortho position to the hydroxyl group is often associated with medicinal, plaster-like, or ink-like odors. researchgate.net

Halogen Type: Generally, iodinated phenols have lower odor thresholds than their brominated or chlorinated counterparts.

Methyl Group Position: The presence and position of a methyl group can also modulate the odor. For example, 2-iodo-4-methylphenol is an extremely potent odorant with a medicinal off-odor. researchgate.net

Based on these principles, it can be inferred that 4-Bromo-2-iodo-5-methylphenol, having an iodine atom at the ortho position (position 2), is likely to exhibit a medicinal or chemical-like odor. The presence of the bromine atom at position 4 and the methyl group at position 5 would further influence its specific odor profile and potency. The OTC of 4-Bromo-2-iodo-5-methylphenol is expected to be very low, likely in the ng/L range in water, similar to other ortho-iodinated phenols. researchgate.net

Table 2: Odor Thresholds of Structurally Related Halogenated Phenols

| Compound | Odor Threshold in Water (µg/L) | Odor Description | Reference |

|---|---|---|---|

| 2-Iodophenol | 0.313 | Medicinal | researchgate.net |

| 2-Iodo-4-methylphenol | 0.009 | Medicinal | researchgate.net |

| 2-Bromophenol | 0.03 | Medicinal | bldpharm.com |

| 2,6-Dibromophenol | 0.0005 | Medicinal | bldpharm.com |

This table presents data for structurally related compounds to infer the potential odor characteristics of 4-Bromo-2-iodo-5-methylphenol.

Environmental Fate and Degradation Studies

The environmental fate of a chemical compound describes its transport, transformation, and ultimate disposition in the environment. For 4-Bromo-2-iodo-5-methylphenol, its fate will be governed by processes such as volatilization, sorption to soil and sediment, and degradation (biotic and abiotic).

Direct studies on the environmental fate and degradation of 4-Bromo-2-iodo-5-methylphenol are lacking. However, the behavior of other halogenated phenols can provide an indication of its likely pathways.

Biodegradation: The biodegradability of halogenated phenols is highly variable and depends on the specific compound and the environmental conditions. In general, highly halogenated phenols are more resistant to biodegradation. Aerobic biodegradation often proceeds via hydroxylation to form a catechol, followed by ring cleavage. Anaerobic degradation can occur through reductive dehalogenation, where the halogen atoms are sequentially removed. Some microbial consortia have been shown to degrade 4-bromophenol (B116583) and 4-iodophenol (B32979) under sulfate-reducing conditions.

Photodegradation: Photolysis, or degradation by sunlight, can be a significant removal mechanism for phenolic compounds in surface waters. The presence of photosensitizers in the water can enhance this process.

Sorption: Due to its lipophilic character, indicated by its structure, 4-Bromo-2-iodo-5-methylphenol is expected to sorb to organic matter in soil and sediment, which would reduce its mobility in the environment.

The persistence of 4-Bromo-2-iodo-5-methylphenol in the environment is expected to be higher than that of non-halogenated phenols due to the stability of the carbon-halogen bonds. The iodine and bromine atoms increase the molecule's resistance to microbial attack.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.